

(2-Pyrimidinylmethyl)amine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Pyrimidinemethanamine

Cat. No.: B1307922

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In-Depth Technical Guide on (2-Pyrimidinylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise yet comprehensive overview of the chemical properties, structure, and nomenclature of (2-Pyrimidinylmethyl)amine, a compound of interest in medicinal chemistry and pharmaceutical research.

Core Chemical Identity

(2-Pyrimidinylmethyl)amine is an organic compound featuring a pyrimidine ring substituted at the 2-position with a methylamine group.^[1] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.^[1] This structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.^[2]

Chemical Structure and Nomenclature

The definitive identification of a chemical compound relies on its structure and systematic naming according to IUPAC (International Union of Pure and Applied Chemistry) standards.

Table 1: Chemical Identifiers for (2-Pyrimidinylmethyl)amine

Identifier	Value
IUPAC Name	pyrimidin-2-ylmethanamine
CAS Number	75985-45-4
Molecular Formula	C5H7N3
Molecular Weight	109.13 g/mol
SMILES	<chem>C1=CN=C(CN)N=C1</chem>
InChI	1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2

A variety of synonyms are used in literature and commercial listings for this compound, including:

- 1-(Pyrimidin-2-yl)methanamine[1]
- **2-Pyrimidinemethanamine**[3]
- 2-Aminomethylpyrimidine[1][3]
- C-Pyrimidin-2-yl-methylamine[1]

The core structure consists of a pyrimidine ring, which is a diazine, bonded to a methylene group (-CH₂-), which in turn is bonded to an amine group (-NH₂).

Physicochemical Properties

Understanding the physicochemical properties of (2-Pyrimidinylmethyl)amine is crucial for its application in experimental settings, particularly in drug design and synthesis.

Table 2: Physicochemical Data for (2-Pyrimidinylmethyl)amine

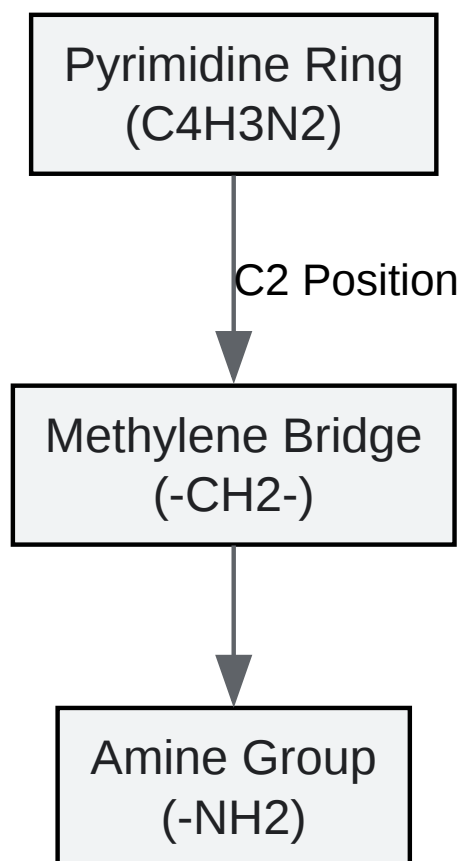
Property	Value
Physical Form	Typically a colorless to pale yellow liquid or solid[1]
Solubility	Soluble in polar solvents like water and alcohols[1]
Boiling Point	179.9°C at 760 mmHg
Storage Temperature	2-8°C, sealed in a dry, dark place[4]

The presence of the amine group allows the molecule to act as a hydrogen bond donor and acceptor, contributing to its solubility in polar media.[1]

Logical Structure of (2-Pyrimidinylmethyl)amine

The following diagram illustrates the structural components of the molecule.

Logical Structure of (2-Pyrimidinylmethyl)amine



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Caption: Key functional groups of pyrimidin-2-ylmethanamine.

This logical relationship highlights the key functional moieties that determine the chemical reactivity and potential biological interactions of the compound. The pyrimidine core is a common scaffold in pharmacologically active molecules, and the primary amine group provides a site for further chemical modification and salt formation.

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